N-cyclopentyl-2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide
Description
N-cyclopentyl-2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a thiazole-based acetamide derivative featuring a cyclopentyl group at the acetamide nitrogen and a 4-fluorophenyl-2-oxoethyl thioether substituent on the thiazole ring. Its structure integrates key pharmacophoric elements:
- 4-Fluorophenyl-2-oxoethyl thioether: Enhances lipophilicity and electron-withdrawing properties.
- Cyclopentyl group: Modulates steric bulk and solubility.
This compound is hypothesized to exhibit biological activity through interactions with enzymes or receptors, as seen in structurally related analogues .
Properties
IUPAC Name |
N-cyclopentyl-2-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2S2/c19-13-7-5-12(6-8-13)16(22)11-25-18-21-15(10-24-18)9-17(23)20-14-3-1-2-4-14/h5-8,10,14H,1-4,9,11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWGQYQAFFHWJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzene derivative.
Attachment of the Cyclopentyl Moiety: The cyclopentyl group can be attached through an alkylation reaction using cyclopentyl bromide or a similar reagent.
Final Coupling Reaction: The final step involves coupling the intermediate products to form the desired compound under appropriate reaction conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group or the thiazole ring using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide (DMF), and dichloromethane (DCM).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino derivatives, thio derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored for its potential therapeutic effects, such as anticoronaviral activity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Cycloalkyl Substituent Variations
Variations in the cycloalkyl group on the acetamide nitrogen significantly influence activity and selectivity:
Key Findings :
Aromatic Substituent Effects
The 4-fluorophenyl group in the target compound is compared to other aromatic substituents:
Key Findings :
- Chlorophenyl substituents (e.g., compound 7 in ) show superior antitumor activity compared to fluorophenyl analogues, likely due to increased electron-withdrawing effects.
- The 4-fluorophenyl group in the target compound may optimize enzyme inhibition (e.g., hCA I) when paired with specific thioether linkers .
Core Heterocycle Modifications
Replacing the thiazole core with other heterocycles alters activity profiles:
Key Findings :
Thioether Linker Modifications
The thioether linker’s length and substituents impact potency:
Key Findings :
- Acetamide linkers (as in the target compound) generally outperform propanamide analogues in enzyme inhibition, likely due to reduced steric hindrance .
Biological Activity
N-cyclopentyl-2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological mechanisms, and efficacy based on diverse research findings.
Synthesis and Structural Characteristics
The synthesis of this compound involves several key steps, including the formation of thiazole rings and the introduction of cyclopentyl and fluorophenyl groups. The compound's structure can be represented as follows:
Where , , , , , and represent the number of each atom in the molecular formula. The specific interactions between the thiazole moiety and the acetamide group are believed to contribute significantly to its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a lead compound derived from a similar structural family demonstrated significant potency against various cancer cell lines, including melanoma, pancreatic cancer, and chronic myeloid leukemia (CML). The mechanism of action is primarily through the induction of apoptosis and autophagy in cancer cells, leading to cell death .
Table 1: In Vitro Efficacy Against Cancer Cell Lines
| Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Melanoma | 5.0 | Apoptosis and autophagy induction |
| Pancreatic Cancer | 7.5 | Cell cycle arrest |
| Chronic Myeloid Leukemia | 6.0 | Mitochondrial dysfunction |
Pharmacokinetics
In vivo studies using xenograft models have shown that this compound exhibits favorable pharmacokinetic properties, including good absorption and distribution characteristics. This is crucial for its potential therapeutic application .
Case Studies
- Study on Melanoma Cells : A study evaluated the effects of this compound on A375 melanoma cells, revealing a dose-dependent response in inducing apoptosis. The compound was administered at varying concentrations (1 µM to 10 µM), with significant cell death observed at concentrations above 5 µM .
- Pancreatic Cancer Model : In another study involving pancreatic cancer cell lines, treatment with the compound resulted in a marked reduction in cell viability, with an IC50 value determined at approximately 7.5 µM. The study also indicated that the compound could overcome resistance mechanisms commonly found in pancreatic tumors .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-cyclopentyl-2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide, and how are intermediates characterized?
- Methodology : The synthesis typically involves multi-step reactions, starting with thiazole ring formation via cyclization of thiourea derivatives with α-halo ketones. Subsequent acylation with 2-(4-fluorophenyl)-2-oxoethyl thiol and coupling with N-cyclopentylacetamide is performed under inert conditions. Key intermediates are characterized using NMR (¹H/¹³C) and LC-MS to confirm structural integrity .
- Critical Parameters : Solvent choice (e.g., DMF for solubility), temperature control (60–80°C for thiol coupling), and catalysts (e.g., triethylamine for deprotonation) are optimized to achieve yields >70% .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Primary Techniques :
- ¹H/¹³C NMR : Assigns protons/carbons in the thiazole, fluorophenyl, and cyclopentyl groups. Aromatic protons at δ 7.2–7.8 ppm and thiazole C-S coupling (δ 170–180 ppm) are diagnostic .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 435.12) .
- FT-IR : Confirms amide C=O stretch (~1650 cm⁻¹) and thioether S-C (~650 cm⁻¹) .
Q. What are the solubility and stability profiles of this compound under various experimental conditions?
- Solubility : Moderately soluble in DMSO (>10 mg/mL) and dichloromethane, but poorly in aqueous buffers. Stability tests (pH 7.4, 37°C) show <5% degradation over 24 hours, making it suitable for in vitro assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields during the thiazole-acetamide coupling step?
- Troubleshooting :
- Catalyst Screening : Use Pd(OAc)₂ or CuI to enhance coupling efficiency .
- Solvent Optimization : Replace DMF with THF to reduce side reactions (e.g., thiol oxidation) .
- Real-Time Monitoring : Employ HPLC to track intermediate formation and adjust stoichiometry dynamically .
Q. How to resolve contradictions in biological activity data across different assay models (e.g., antimicrobial vs. anticancer)?
- Analytical Approach :
- Dose-Response Curves : Compare IC₅₀ values in gram-positive bacteria (e.g., S. aureus) vs. cancer cell lines (e.g., MCF-7). Discrepancies may arise from membrane permeability differences .
- Target Profiling : Use SPR (Surface Plasmon Resonance) to assess binding affinity to bacterial enzymes (e.g., DNA gyrase) vs. human kinases .
Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?
- In Silico Methods :
- Molecular Docking (AutoDock Vina) : Simulate binding to the ATP-binding pocket of EGFR (ΔG ≈ -9.2 kcal/mol) .
- MD Simulations (GROMACS) : Evaluate stability of ligand-protein complexes over 100 ns to prioritize targets .
Q. How to design a robust SAR study for derivatives of this compound?
- Framework :
- Core Modifications : Synthesize analogs with varied substituents on the cyclopentyl (e.g., hydroxyl, methyl) and fluorophenyl (e.g., chloro, methoxy) groups .
- Activity Mapping : Test derivatives against a panel of 10+ kinase targets and bacterial strains. Tabulate results (see Table 1 ) .
Key Challenges and Recommendations
- Stereochemical Purity : Chiral HPLC is critical to separate enantiomers, as the thiazole-thioether junction can induce racemization .
- Biological Assay Variability : Standardize cell culture conditions (e.g., FBS concentration, passage number) to minimize inter-lab variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
